molecular formula C15H16N3S.Cl<br>C15H16ClN3S B147789 Toluidine Blue CAS No. 92-31-9

Toluidine Blue

Cat. No.: B147789
CAS No.: 92-31-9
M. Wt: 305.8 g/mol
InChI Key: GEDVVYWLPUPJJZ-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Tolonium chloride, also known as toluidine blue, is an acidophilic metachromatic dye that selectively stains tissues rich in DNA and RNA . It has a high affinity for nucleic acids, and therefore binds to nuclear material of tissues with a high DNA and RNA content . The primary targets of tolonium chloride are the microbial cells, specifically their cell membranes .

    Mode of Action

    Tolonium chloride operates through a process known as photodynamic therapy (PDT). In this process, tolonium chloride acts as a photosensitizer. When exposed to a specific wavelength of light, it produces cytotoxic species, leading to the rupture of the microbial cell wall . This interaction with its targets results in the destruction of the microbial cells .

    Biochemical Pathways

    The biochemical pathway involved in the action of tolonium chloride is the photodynamic process. In the presence of oxygen and light of a specific wavelength, the photosensitizer (tolonium chloride) produces cytotoxic species. These species then interact with the microbial cell membranes, leading to cell death .

    Pharmacokinetics

    It is known that tolonium chloride has a higher volume of distribution and a narrower therapeutic index compared to related compounds like methylene blue .

    Result of Action

    The result of tolonium chloride’s action is the destruction of microbial cells. This is achieved through the rupture of the microbial cell wall, caused by the cytotoxic species produced during the photodynamic process . This makes tolonium chloride effective in disinfecting areas infected with microbes .

    Action Environment

    The efficacy and stability of tolonium chloride are influenced by environmental factors such as light and oxygen. The presence of light of a specific wavelength and oxygen is crucial for the photodynamic process to occur . Additionally, the concentration of tolonium chloride can also affect its efficacy. For instance, low concentrations of tolonium chloride have been shown to produce optimal killing of certain microbes .

    Preparation Methods

      Synthetic Routes: Toluidine blue can be synthesized through various methods, including condensation reactions between (methylated aniline) and (a phenothiazine dye).

      Reaction Conditions: These reactions typically occur in acidic or neutral conditions.

      Industrial Production: this compound is industrially produced through large-scale synthesis, often involving optimized reaction conditions and purification steps.

  • Chemical Reactions Analysis

      Types of Reactions: Toluidine blue can undergo various reactions, including , , and .

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The products formed depend on the specific reaction. For instance, reduction may yield colorless derivatives, while oxidation could lead to new chromophores.

  • Scientific Research Applications

      Histology: Toluidine blue stains nucleic acids blue and polysaccharides purple, enhancing histology slide images.

      Chromosome Staining: It’s used to stain chromosomes in plant or animal tissues.

      Mast Cell Identification: this compound identifies mast cells due to heparin in their cytoplasmic granules.

      Proteoglycan and Glycosaminoglycan Staining: Useful for cartilage and other tissues.

      Metachromasia: The dye’s metachromasia phenomenon colors acidic macromolecular carbohydrates red.

  • Comparison with Similar Compounds

      Uniqueness: Toluidine blue’s unique properties include its metachromatic staining and specific applications.

      Similar Compounds: While not identical, similar compounds include other thiazine dyes like and .

    Properties

    IUPAC Name

    (7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15N3S.ClH/c1-9-6-13-15(8-11(9)16)19-14-7-10(18(2)3)4-5-12(14)17-13;/h4-8,16H,1-3H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GEDVVYWLPUPJJZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2.[Cl-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H16ClN3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID9048728
    Record name Tolonium chloride
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    Molecular Weight

    305.8 g/mol
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    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Dark green solid; [Merck Index] Dark green powder; [Sigma-Aldrich MSDS]
    Record name Tolonium chloride
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    CAS No.

    92-31-9
    Record name Tolonium chloride [INN]
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    Record name TOLONIUM CHLORIDE
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    Record name Toluidine Blue
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    Record name Phenothiazin-5-ium, 3-amino-7-(dimethylamino)-2-methyl-, chloride (1:1)
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    Record name Tolonium chloride
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    Record name TOLONIUM CHLORIDE
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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